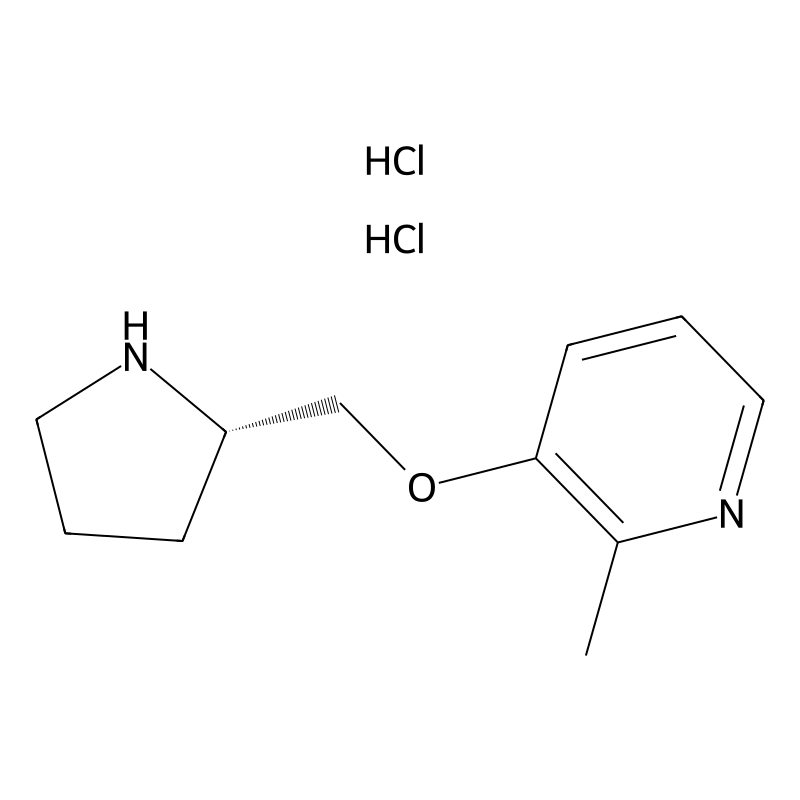

Pozanicline hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Applications in Scientific Research

Several areas of scientific research have explored the potential applications of Pozanicline hydrochloride:

- Alzheimer's Disease: Studies have investigated whether Pozanicline hydrochloride could improve cognitive function or slow disease progression in individuals with Alzheimer's disease. While some early-stage trials showed promising results, later trials did not meet their primary endpoints [, ].

- Attention Deficit Hyperactivity Disorder (ADHD): Research has explored the potential of Pozanicline hydrochloride to improve symptoms of ADHD in adults. However, clinical trials have been inconclusive, and further research is needed to determine its effectiveness in this population.

- Smoking Cessation: Studies have investigated the potential of Pozanicline hydrochloride to help smokers quit smoking by reducing withdrawal symptoms and cravings. While some studies showed promising results, others did not, and further research is needed to determine its efficacy for smoking cessation.

Pozanicline hydrochloride, also known by its developmental code ABT-089, is a compound that acts as a selective agonist for neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype. It exhibits nootropic and neuroprotective properties, making it a candidate for treating various neurological disorders, including Attention Deficit Hyperactivity Disorder (ADHD) and Alzheimer’s disease . Structurally, its chemical formula is C₁₁H₁₆N₂O, with a molar mass of approximately 192.26 g/mol .

- Oxidation: It can be oxidized under specific conditions, potentially affecting its pharmacological properties.

- Dehydration: The synthesis involves dehydration reactions, particularly during the formation of the pyridine ring from precursor compounds .

- Deprotection: The nitrogen atom in the prolinol moiety is deprotected in the synthesis process, allowing for the formation of the final compound .

Pozanicline demonstrates significant biological activity through its interaction with nicotinic acetylcholine receptors. It binds selectively to the α4β2 receptor subtype and exhibits partial agonism at the α6β2 subtype while showing minimal interaction with α7 and α3β4 subtypes. This selectivity is crucial for its therapeutic potential, as it reduces side effects commonly associated with broader-spectrum nicotinic agonists . In various studies, Pozanicline has shown promise in enhancing cognitive functions and may modulate neurotransmitter release, including acetylcholine and dopamine .

The synthesis of Pozanicline hydrochloride involves a multi-step process:

- Starting Materials: The synthesis begins with 2-methyl-3-hydroxypyridine and Boc-L-Prolinol.

- Dehydration Reaction: These compounds undergo dehydration to form an intermediate.

- Deprotection: The nitrogen atom of prolinol is deprotected to yield Pozanicline hydrochloride as the final product .

Pozanicline has been investigated for various applications:

- Attention Deficit Hyperactivity Disorder: Clinical trials have assessed its efficacy in treating ADHD in children, although results indicated no significant improvement compared to placebo .

- Alzheimer's Disease: Its neuroprotective effects suggest potential utility in managing symptoms associated with Alzheimer’s disease .

- Cognitive Enhancement: Due to its nootropic properties, it may be explored for enhancing cognitive functions in various populations .

Interaction studies have focused on Pozanicline's binding affinity and selectivity towards different nicotinic acetylcholine receptor subtypes. Research indicates that Pozanicline enhances cholinergic signaling through α4β2 receptors while exhibiting antagonistic effects on other subtypes like α3β4. This unique interaction profile may contribute to its reduced side effect profile compared to non-selective nicotinic agents .

Several compounds share structural or functional similarities with Pozanicline hydrochloride. Below is a comparison highlighting their unique attributes:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Nicotine | Alkaloid | Agonist at various nAChR subtypes | Highly addictive; broader receptor activity |

| Varenicline | Partial agonist | Selective agonist at α4β2 nAChR | Used for smoking cessation; significant side effects |

| ABT-894 | Selective nAChR agonist | Agonist at α4β2 nAChR | Developed for cognitive enhancement; not widely used |

| Galantamine | Reversible inhibitor | Acetylcholinesterase inhibitor | Primarily used for Alzheimer's treatment |

Pozanicline's uniqueness lies in its selective action on specific nicotinic receptor subtypes while minimizing side effects associated with broader spectrum agents like nicotine. Its potential therapeutic applications in ADHD and cognitive enhancement further distinguish it within this class of compounds .

Alpha4Beta2 Receptor Subtype Binding

Pozanicline hydrochloride demonstrates exceptionally high affinity for the alpha4beta2 nicotinic acetylcholine receptor subtype, representing its primary pharmacological target [1] [2]. Radioligand binding studies utilizing tritiated cytisine have consistently demonstrated binding affinity values in the range of 16 to 17 nanomolar for this receptor configuration [9] [10].

The compound exhibits selective binding to the cytisine binding site on the alpha4beta2 receptor subtype, distinguishing it from ligands that interact with other binding domains [14]. This selectivity for the cytisine binding site contributes significantly to the compound's overall pharmacological profile and functional selectivity [1] [2].

Functional characterization studies reveal that pozanicline hydrochloride acts as a partial agonist at alpha4beta2 receptors, demonstrating efficacy levels ranging from 7 to 23 percent of the maximal response produced by nicotine [4] [10]. This partial agonist profile suggests that the compound can both activate the receptor under conditions of low endogenous cholinergic tone and potentially antagonize responses under conditions of high cholinergic stimulation [14].

Alpha6Beta2 Receptor Subtype Interactions

The interaction of pozanicline hydrochloride with alpha6beta2 receptor subtypes reveals a complex biphasic concentration-response relationship that distinguishes between high-sensitivity and low-sensitivity receptor populations [4]. High-sensitivity alpha6beta2 receptors demonstrate remarkable sensitivity to pozanicline hydrochloride, with half-maximal effective concentration values of approximately 0.11 micromolar [4] [11].

This high-sensitivity alpha6beta2 receptor subtype represents the most sensitive target for pozanicline hydrochloride identified to date, with the compound achieving 36 percent efficacy at this receptor configuration [4]. In contrast, low-sensitivity alpha6beta2 receptors require substantially higher concentrations for activation, with half-maximal effective concentration values of approximately 28 micromolar while achieving 98 percent efficacy [4].

The biphasic nature of pozanicline hydrochloride responses at alpha6beta2 receptors suggests the presence of distinct receptor populations with different sensitivities to the compound [4]. This differential sensitivity may reflect differences in receptor subunit composition or associated regulatory proteins that modulate ligand binding and channel gating properties [4].

Alpha4Alpha5Beta2 Receptor Configuration

Pozanicline hydrochloride exhibits high selectivity for alpha4alpha5beta2 receptor configurations, as demonstrated through studies utilizing alpha5 subunit knockout mice [4]. The compound's activity at alpha4beta2-containing receptors in thalamic preparations is significantly reduced in mice lacking the alpha5 subunit, indicating preferential interaction with alpha4alpha5beta2 receptor assemblies [4].

This selectivity for alpha5-containing receptor configurations contributes to the compound's overall pharmacological specificity and may account for some of its unique functional properties compared to other nicotinic receptor ligands [4]. The alpha5 subunit appears to enhance the binding affinity and functional activity of pozanicline hydrochloride at alpha4beta2 receptor complexes [4].

Receptor Subtype Selectivity Profile

Limited Activity at Alpha7 Receptors

Pozanicline hydrochloride demonstrates minimal interaction with alpha7 nicotinic acetylcholine receptors, with binding affinity values exceeding 10,000 nanomolar [1] [2]. This represents a selectivity ratio of greater than 625-fold in favor of alpha4beta2 receptors over alpha7 receptors [9]. Functional studies confirm the absence of significant agonist activity at alpha7 receptors, further emphasizing the compound's selectivity profile [1] [17].

The lack of alpha7 receptor activity distinguishes pozanicline hydrochloride from many other nicotinic receptor ligands that exhibit activity at both alpha4beta2 and alpha7 receptor subtypes [17]. This selectivity profile may contribute to the compound's distinct pharmacological properties and reduced potential for certain side effects associated with alpha7 receptor activation [17].

Absence of Alpha3Beta4 Receptor Activity

Comprehensive functional studies demonstrate that pozanicline hydrochloride exhibits no significant agonist or antagonist activity at alpha3beta4 nicotinic acetylcholine receptors at concentrations up to 300 micromolar [4] [11]. Studies measuring tritiated acetylcholine release from interpeduncular nucleus preparations confirm the absence of both stimulatory and inhibitory effects at this receptor subtype [11].

This lack of alpha3beta4 receptor activity is particularly noteworthy given that many nicotinic receptor ligands demonstrate some degree of activity at this receptor subtype [4]. The absence of alpha3beta4 receptor interactions may contribute to pozanicline hydrochloride's favorable profile regarding certain peripheral side effects commonly associated with nicotinic receptor activation [14].

Minimal Muscle-Type Receptor Interactions

Pozanicline hydrochloride demonstrates minimal affinity for muscle-type nicotinic acetylcholine receptors, including the alpha1beta1gamma-delta and alpha1beta1delta-gamma configurations [1] [2]. Binding affinity values for these receptor subtypes exceed 1,000 nanomolar, representing a selectivity ratio of greater than 62-fold in favor of neuronal alpha4beta2 receptors [9].

This selectivity against muscle-type nicotinic receptors is clinically relevant as it suggests reduced potential for neuromuscular blocking effects that could interfere with normal muscle function [14]. The compound's selectivity profile favors neuronal over peripheral nicotinic receptor subtypes [1] [2].

Comprehensive Receptor Binding Data

| Receptor Subtype | Binding Affinity | Functional Activity | Selectivity Ratio |

|---|---|---|---|

| Alpha4Beta2 (cytisine site) | 16-17 nanomolar | Partial agonist | Reference (1×) |

| Alpha4Beta2 (general) | 16 nanomolar | Partial agonist (7-23% efficacy) | Reference (1×) |

| Alpha6Beta2 (high sensitivity) | 0.11 micromolar | Partial agonist (36% efficacy) | 145× less potent |

| Alpha6Beta2 (low sensitivity) | 28 micromolar | Partial agonist (98% efficacy) | 1,750× less potent |

| Alpha4Alpha5Beta2 | High selectivity | Partial agonist | Enhanced affinity |

| Alpha7 | >10,000 nanomolar | No agonist activity | >625× lower affinity |

| Alpha3Beta4 | No activity ≤300 micromolar | No functional activity | No measurable binding |

| Alpha1Beta1Gamma-Delta | >1,000 nanomolar | Minimal activity | >62× lower affinity |

Molecular Basis of Receptor Selectivity

Structural Determinants of Binding Selectivity

The selectivity profile of pozanicline hydrochloride appears to be determined by specific molecular interactions between the compound's structural features and distinct binding site architectures across different receptor subtypes [14]. The pyrrolidinylmethoxy pyridine structure provides optimal complementarity with the alpha4beta2 receptor binding domain while exhibiting reduced affinity for other receptor configurations [1] [2].

The stereochemical configuration of the pyrrolidine ring system, specifically the S-configuration at the 2-position, appears to be critical for optimal binding affinity and selectivity [2] [6]. This stereochemical requirement contributes to the compound's ability to distinguish between closely related receptor subtypes that differ in their binding site architectures [14].

Functional Selectivity Mechanisms

The partial agonist profile of pozanicline hydrochloride at its target receptors suggests that the compound stabilizes receptor conformations that are intermediate between fully closed and fully open states [14]. This functional selectivity may result from specific interactions between the compound and receptor domains involved in channel gating mechanisms [4].

The differential efficacy levels observed at various receptor subtypes likely reflect differences in the coupling between ligand binding and channel opening processes across different receptor configurations [4]. The compound's ability to achieve different maximal responses at high-sensitivity versus low-sensitivity alpha6beta2 receptors exemplifies this functional selectivity phenomenon [4].

Implications for Receptor Pharmacology

Cholinergic System Modulation

The receptor binding profile of pozanicline hydrochloride suggests that the compound can selectively modulate specific components of the cholinergic neurotransmitter system while leaving others relatively unaffected [1] [3]. This selective modulation profile may allow for targeted therapeutic interventions with reduced off-target effects [17].

The compound's preferential activity at alpha4alpha5beta2 receptor configurations may be particularly relevant for modulating cholinergic circuits involved in cognitive processes, as these receptor subtypes are prominently expressed in brain regions associated with learning and memory [4] [17].

Research Applications

The distinct receptor selectivity profile of pozanicline hydrochloride makes it a valuable pharmacological tool for investigating the specific roles of different nicotinic receptor subtypes in various physiological and pathological processes [4] [14]. The compound's selectivity allows researchers to isolate the contributions of alpha4beta2 and related receptor subtypes from the effects of other nicotinic receptor populations [1] [2].

Primary Target Selectivity

Pozanicline demonstrates exceptional binding affinity for alpha4beta2 neuronal nicotinic acetylcholine receptors, with binding constants ranging from 16.0 to 17.0 nanomolar as determined through cytisine displacement assays [1] [2] [3]. This high-affinity interaction represents the compound's primary pharmacological target and underlies its therapeutic potential. The binding affinity (Ki, rat) for pozanicline to [³H]cytisine sites is precisely 16.7 nanomolar, establishing it as a potent ligand for this receptor subtype [4].

Studies utilizing radioligand binding assays have confirmed pozanicline's selectivity profile across multiple nicotinic receptor subtypes [5] [6]. The compound exhibits remarkable selectivity, showing greater than 1000-fold selectivity for alpha4beta2 over alpha1beta1gamma1 receptors and greater than 10,000-fold selectivity over alpha7 receptors [7]. This exceptional selectivity profile distinguishes pozanicline from many other nicotinic compounds that often exhibit promiscuous binding across multiple receptor subtypes.

Secondary Target Interactions

Beyond its primary alpha4beta2 target, pozanicline demonstrates functionally relevant interactions with alpha6beta2 nicotinic receptors, revealing a biphasic concentration-response relationship [8] [9]. The compound exhibits activity at two distinct alpha6beta2 receptor populations: a high-sensitivity subtype with an EC50 of 0.11 micromolar and efficacy of 36% relative to nicotine, and a low-sensitivity subtype with an EC50 of 28 micromolar and efficacy of 98% relative to nicotine [8]. This dual activity at alpha6beta2 receptors contributes significantly to pozanicline's overall functional profile and may explain its enhanced dopaminergic effects.

The high-sensitivity alpha6beta2 subtype represents the most sensitive target for pozanicline identified to date, with submicromolar concentrations sufficient to elicit functional responses [8]. This remarkable sensitivity suggests that alpha6beta2 receptors may contribute substantially to pozanicline's cognitive enhancement effects following low-dose administration.

Receptor Subtype Selectivity

Pozanicline exhibits complete selectivity against alpha7 and alpha3beta4 nicotinic receptor subtypes, showing essentially no agonist or antagonist activity at concentrations up to 300 micromolar [10] [8]. This selectivity is particularly noteworthy given that many nicotinic compounds exhibit significant activity at alpha7 receptors, which can contribute to adverse effects. The absence of alpha3beta4 activity is also advantageous, as this receptor subtype is associated with ganglionic side effects.

Functional Activity Profile

Neurotransmitter Release Modulation

Pozanicline demonstrates diverse effects on neurotransmitter release systems, with particularly robust activity in stimulating dopamine release from striatal preparations [8] [9]. The compound stimulates [³H]-dopamine release with 57% efficacy relative to nicotine in mouse striatal synaptosomes, substantially exceeding its activity at alpha4beta2 receptors measured by rubidium efflux (20% efficacy) [8]. This enhanced dopaminergic activity can be attributed to pozanicline's activity at alpha6beta2 receptors, which are prominently expressed on dopaminergic terminals.

In hippocampal preparations, pozanicline demonstrates remarkable efficacy in stimulating acetylcholine release, showing potency and efficacy comparable to nicotine in evoking acetylcholine release from hippocampal synaptosomes [5] [11]. This activity is particularly relevant for cognitive enhancement applications, as hippocampal cholinergic function is critical for learning and memory processes.

Partial Agonist Properties

Pozanicline functions as a partial agonist at alpha4beta2 receptors, exhibiting efficacy ranging from 7% to 23% of nicotine's maximum response depending on the specific receptor subtype and experimental conditions [8] [12]. At alpha4alpha5beta2 receptors, pozanicline shows high selectivity, as evidenced by loss of activity in thalamus preparations from alpha5 knockout mice [8]. This subtype selectivity within the alpha4beta2 receptor family contributes to pozanicline's unique functional profile.

The compound's partial agonist properties provide therapeutic advantages by offering receptor activation without the full efficacy that could lead to desensitization or adverse effects. This pharmacological profile is particularly beneficial for cognitive enhancement applications where sustained, moderate receptor activation is preferred over maximal stimulation.

Electrophysiological Characteristics

Real-time measurements using choline-sensitive microelectrodes have revealed that pozanicline evokes more potent and sharper cholinergic transients in prefrontal cortex compared to nicotine [13] [14]. The compound demonstrates significantly greater potency than nicotine in evoking acetylcholine cholinergic transients, with cholinergic signals characterized by faster signal rise time and decay rate [13]. This enhanced temporal precision in neurotransmitter release may contribute to pozanicline's superior cognitive enhancement profile.

The cholinergic signals evoked by pozanicline are more efficaciously attenuated by the relatively beta2-selective nicotinic receptor antagonist dihydro-beta-erythroidine, confirming the compound's selectivity for beta2-containing receptors [13]. Additionally, both AMPA and NMDA receptor antagonists more potently attenuate cholinergic signals evoked by pozanicline compared to nicotine, indicating enhanced glutamatergic involvement in pozanicline's mechanism of action [13].

Neuroprotective Properties

Glutamate Excitotoxicity Protection

Pozanicline exhibits robust neuroprotective effects against glutamate-induced excitotoxicity in multiple experimental models [5] [11] [15]. In rat cortical cell cultures, the compound demonstrates neuroprotection with an EC50 of 10 ± 3 micromolar against glutamate excitotoxic insults [15]. In differentiated human IMR32 cells, pozanicline shows enhanced potency with an EC50 of 3 ± 2 micromolar, indicating species-independent neuroprotective mechanisms [15].

The neuroprotective effects of pozanicline are particularly pronounced following chronic treatment, with greater potency observed after chronic administration compared to acute dosing [5] [11]. This enhancement with chronic treatment suggests that pozanicline may induce adaptive changes in cellular protective mechanisms beyond its direct receptor activation effects.

Mechanisms of Neuroprotection

The neuroprotective mechanisms of pozanicline likely involve multiple pathways beyond simple nicotinic receptor activation. The compound's ability to enhance acetylcholine release may contribute to neuroprotection through cholinergic anti-inflammatory pathways and promotion of neurotrophic factor expression. Additionally, pozanicline's selective activation of alpha4beta2 receptors may modulate calcium homeostasis and cellular signaling pathways involved in neuroprotection.

Studies have demonstrated that pozanicline's neuroprotective effects are maintained across different experimental paradigms, suggesting robust and reliable protective mechanisms. The compound's efficacy in both acute and chronic treatment paradigms indicates versatility in neuroprotective applications.

Cognitive Enhancement Mechanisms

Behavioral Efficacy Studies

Pozanicline demonstrates consistent cognitive enhancement effects across multiple animal models and species [16] [17]. In septal-lesioned rats, continuous infusion of pozanicline produces robust improvement in spatial discrimination water maze performance, with a 45% error reduction on the final training day at a minimum effective dose of 1.3 micromolar per kilogram per day [16] [17]. Notably, continuous infusion of nicotine required a 40-fold higher dose (62 micromolar per kilogram per day) to produce comparable improvement, highlighting pozanicline's superior therapeutic index.

In aged rats, pozanicline enhances spatial learning in the Morris water maze, as indexed by spatial bias exhibited during probe trials conducted after four days of training [16] [17]. This enhancement is particularly significant given that aging-related cognitive decline represents a major therapeutic challenge in neurology and psychiatry.

Primate Cognitive Studies

Studies in non-human primates have provided additional validation of pozanicline's cognitive enhancement properties [16] [17]. Acute administration of pozanicline modestly improves delayed matching-to-sample performance in mature adult monkeys and more robustly improves performance in aged monkeys [16] [17]. The improvement in aged monkeys is particularly noteworthy, being restricted to the longest delay intervals where cognitive demands are greatest.

The primate studies are particularly significant because they demonstrate species generalizability of pozanicline's cognitive enhancement effects. The compound's efficacy in aged subjects across multiple species suggests potential therapeutic utility in age-related cognitive decline conditions.

Nicotine Withdrawal Reversal

Pozanicline demonstrates remarkable efficacy in reversing cognitive deficits associated with nicotine withdrawal [4] [18]. In mice withdrawn from chronic nicotine administration, pozanicline treatment completely reverses contextual fear conditioning deficits at doses that have minimal effects on baseline performance [4]. This effect is selective for contextual fear conditioning, with no effects observed on cued conditioning, indicating specificity for hippocampus-dependent learning processes.

The nicotine withdrawal reversal effects of pozanicline are particularly relevant for smoking cessation applications, as cognitive deficits during withdrawal represent a major factor in relapse susceptibility. The compound's ability to restore cognitive function without producing the adverse effects associated with nicotine replacement suggests potential advantages in smoking cessation therapy.

Receptor Desensitization Properties

Desensitization Kinetics

Pozanicline exhibits unique desensitization properties that distinguish it from full nicotinic agonists [8] [19]. The compound's partial agonist properties result in less extensive receptor desensitization compared to nicotine, potentially contributing to its sustained therapeutic effects. Studies using electrophysiological measurements have demonstrated that pozanicline-evoked cholinergic transients exhibit faster decay rates compared to nicotine, suggesting more rapid recovery from desensitization [13] [20].

The desensitization properties of pozanicline are particularly important for its therapeutic applications, as reduced desensitization allows for sustained receptor activation without the tolerance development commonly observed with full agonists. This pharmacological advantage may contribute to pozanicline's superior therapeutic index in cognitive enhancement applications.

Functional Selectivity Implications

The unique desensitization profile of pozanicline may be related to its functional selectivity at different nicotinic receptor subtypes [8] [21]. The compound's biphasic activity at alpha6beta2 receptors, with different efficacies at high- and low-sensitivity subtypes, suggests complex receptor interactions that may influence desensitization kinetics.

Studies have shown that pozanicline's desensitization properties are receptor subtype-dependent, with different kinetics observed at alpha4beta2 versus alpha6beta2 receptors [8]. This differential desensitization may contribute to the compound's unique functional profile and therapeutic advantages.

Molecular Mechanisms of Action

Receptor Activation Pathways

The molecular mechanisms underlying pozanicline's effects involve complex interactions with multiple nicotinic receptor subtypes and downstream signaling pathways [8] [5] [11]. The compound's high-affinity binding to alpha4beta2 receptors initiates rapid membrane depolarization and calcium influx, leading to neurotransmitter release and activation of intracellular signaling cascades.

Pozanicline's activity at alpha6beta2 receptors involves distinct coupling mechanisms that contribute to its enhanced dopaminergic effects [8]. The biphasic concentration-response relationship at alpha6beta2 receptors suggests the involvement of multiple receptor populations with different signaling properties.

Glutamatergic Involvement

Studies using glutamate-sensitive microelectrodes have revealed that pozanicline is more potent than nicotine in evoking glutamate release [13] [14]. The glutamatergic signals evoked by pozanicline are highly sensitive to tetrodotoxin-induced blockade of voltage-regulated sodium channels, indicating involvement of action potential-dependent mechanisms [13].

The enhanced glutamatergic activity of pozanicline may contribute to its cognitive enhancement effects through facilitation of synaptic plasticity mechanisms. The compound's ability to modulate both cholinergic and glutamatergic neurotransmission provides a mechanistic basis for its diverse functional effects.

Comparative Pharmacological Profile

Advantages Over Nicotine

Pozanicline offers several pharmacological advantages over nicotine and other nicotinic compounds [5] [11] [16]. The compound exhibits a 40-fold greater potency than nicotine in cognitive enhancement paradigms while maintaining a superior adverse effect profile [16] [17]. This enhanced therapeutic index is particularly important for clinical applications where long-term treatment may be required.

The compound's selective activity at specific nicotinic receptor subtypes reduces the risk of adverse effects associated with non-selective nicotinic activation. Unlike nicotine, pozanicline does not exhibit significant activity at alpha7 or alpha3beta4 receptors, which are associated with various side effects [10] [8].

Unique Functional Properties

Pozanicline's unique combination of high-affinity alpha4beta2 binding, selective alpha6beta2 activity, and absence of alpha7/alpha3beta4 effects creates a distinctive pharmacological profile not observed with other nicotinic compounds [8] [5]. The compound's partial agonist properties at alpha4beta2 receptors combined with its biphasic activity at alpha6beta2 receptors provides a complex but therapeutically advantageous mechanism of action.